molecular formula C10H13NO2 B093819 4'-Hydroxybutyranilide CAS No. 101-91-7

4'-Hydroxybutyranilide

Cat. No. B093819
CAS RN: 101-91-7
M. Wt: 179.22 g/mol
InChI Key: KESXDDATSRRGAH-UHFFFAOYSA-N
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Description

4'-Hydroxybutyranilide, also known as 4-hydroxybutyric acid or 4HB, is a compound that has garnered interest in various fields of research due to its biological and physico-chemical properties. It is structurally similar to butyric acid and gamma-aminobutyric acid and is known for its ability to cross the blood-brain barrier . The compound has been studied for its potential in clinical settings as an intravenous anesthetic adjuvant , and its derivatives, such as poly(4-hydroxybutyrate) (P4HB), have been explored for biomedical applications .

Synthesis Analysis

The synthesis of 4HB can be achieved through the fermentation process by recombinant microorganisms, which have been genetically engineered to convert substrates like 1,4-butanediol to 4HB . Additionally, chemical synthesis methods have been developed, such as the Passerini multicomponent polymerization (MCP) followed by hydrogenation to produce functional P4HB with controlled degradation properties . The synthesis of 4HB and its polymers is crucial for their application in medical and industrial fields.

Molecular Structure Analysis

The molecular structure of P4HB has been elucidated using X-ray fiber diagrams and electron diffraction patterns. The unit cell of P4HB is orthorhombic with space group P212121, and the polymer chains exist in an antiparallel arrangement within the cell. The helical conformation of the chains is characterized as a slightly distorted all-trans conformation . Understanding the molecular structure is essential for predicting and manipulating the material's properties for specific applications.

Chemical Reactions Analysis

4HB and its polymers undergo various chemical reactions that are significant for their processing and degradation. For instance, P4HB can be degraded to obtain polymers with different molecular weights, which affects their thermal and mechanical properties . Moreover, the degradation of functional P4HB via intramolecular cyclization has been studied, yielding a nonacidic γ-butyrolactone derivative as the single degradation product . These reactions are important for tailoring the properties of 4HB-based materials for their intended uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4HB and its polymers have been extensively studied. P4HB is a thermoplastic material that can be processed using standard techniques and is known for its strength and flexibility . The molecular weight of P4HB significantly influences its thermal and mechanical properties, with higher molecular weights leading to increased crystallinity and altered tensile properties . The presence of 4HB monomer units in PHA copolymers affects their crystallinity, melting temperature, and elongation at break, which are important for processing and medical applications . Additionally, 4HB has been shown to inhibit lipid synthesis and CO2 production in rat brain studies, suggesting an impact on mitochondrial metabolism .

Scientific Research Applications

  • Anesthesia and Sedative Applications : 4-HB has been used as a sedative in anesthesia, especially in ophthalmic surgery. Its ability to induce a light level of unconsciousness makes it suitable for patients undergoing surgery with local anesthesia (Smith, Beveridge, & Wyllie, 1972).

  • Pharmacokinetics : Studies have investigated the pharmacokinetics of 4-HB in humans and animals, noting its potential in prolonged sedation and its use in intensive care units (Vree, Damsma, Bogert, & Kleijn, 1978).

  • Biosynthesis for Industrial Applications : Engineered Methylosinus trichosporium OB3b strains have been used to synthesize 4-HB from methane, indicating its potential as a precursor in industrial applications like bioplastics production (Nguyen & Lee, 2021).

  • Medical Device Material : Poly-4-hydroxybutyrate (P4HB), derived from 4-HB, is a strong, flexible, and absorbable biomaterial being developed for implantable medical applications such as sutures, repair devices, and in tissue engineering (Martin & Williams, 2003).

  • Defense Mechanism in Plants : 4-HB derivatives like hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) play a crucial role in the defense of cereals against pests and diseases (Niemeyer, 1988).

  • Biodegradable Polymers : The biocompatible and biodegradable nature of P4HB, derived from 4-HB, has led to its FDA approval for medical applications. Research focuses on the biosynthesis, material properties, and potential medical uses of P4HB (Utsunomia, Ren, & Zinn, 2020).

  • Treatment of Alcohol Dependence : The sodium salt of 4-HB has been evaluated for treating withdrawal symptoms in alcohol-dependent patients, showing efficacy in reducing cravings and promoting abstinence (Addolorato, Castelli, Stefanini, Casella, Caputo, Marsigli, Bernardi, & Gasbarrini, 1996).

  • Polyhydroxyalkanoate Tissue Engineering : 4-HB has been used in developing polyhydroxyalkanoate biomaterials for tissue engineering applications, offering desirable mechanical properties and degradation times under physiological conditions (Chen & Wu, 2005).

properties

IUPAC Name

N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXDDATSRRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059241
Record name Butanamide, N-(4-hydroxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-Hydroxybutyranilide

CAS RN

101-91-7
Record name N-(4-Hydroxyphenyl)butanamide
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Record name 4'-Hydroxybutyranilide
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Record name 4'-Hydroxybutyranilide
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyranilide
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Record name 4'-HYDROXYBUTYRANILIDE
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Synthesis routes and methods

Procedure details

4-aminophenol (550 mg; 5 mmol) is added to a solution of butyric acid (1.4 mL; 15 mmol) in DCM (20 mL) at room temperature and stirred vigorously. To this solution DCC (2.48 g; 12 mmol) is added followed by DMAP (24 mg) and the contents stirred overnight at room temperature. The reaction mixture is then filtered and washed with DCM. The filtrate is concentrated and redissolved in methanol, added with 10% aqueous sodium bicarbonate solution and stirred vigorously until diacylated byproduct disappeared (as detected by LC-MS) to yield 4-butyramidophenol as the only product. The product was used for further transformation without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
BA Cunningham, GL Schmir - Journal of the American Chemical …, 1967 - ACS Publications
… Abstract: The hydrolysis of 4-hydroxybutyranilide in weakly alkaline solution is catalyzedby … comparison of buffer effects in 4-hydroxybutyranilide hydrolysisand in the hydrolysis of 2-…
Number of citations: 50 pubs.acs.org
BA Cunningham, GL Schmir - The Journal of Organic Chemistry, 1966 - ACS Publications
… Exposing 4-hydroxybutyranilide to 0.5 N NaOH for 6 min and carrying out the aniline assay as above gave <1% aniline. The presence of30% acetonitrile did not affect the assay method. …
Number of citations: 10 pubs.acs.org
MM Toteva, R Zanon, D Ostovic - Journal of pharmaceutical sciences, 2008 - Elsevier
… is compared to that of a simple peptide and the structurally similar 4-hydroxybutyranilide. … Similar profiles for the specific-base catalyzed lactonizations of 4-hydroxybutyranilide 21 and …
Number of citations: 9 www.sciencedirect.com
RJ Ouellette, DL Marks, D Miller - Journal of the American …, 1967 - ACS Publications
… Abstract: The hydrolysis of 4-hydroxybutyranilide in weakly alkaline solution is catalyzedby … comparison of buffer effects in 4-hydroxybutyranilide hydrolysisand in the hydrolysis of 2-…
Number of citations: 15 pubs.acs.org
CE Stauffer - Journal of the American Chemical Society, 1974 - ACS Publications
… A similar role for these ions in the hydrolysis of 4hydroxybutyranilide was … Cunningham and Schmir,3 in looking at catalyzedlactonization of 4hydroxybutyranilide with concomitant …
Number of citations: 14 pubs.acs.org
T Okuyama, GL Schmir - Journal of the American Chemical …, 1972 - ACS Publications
… of an earlier study of the lactonization of 4-hydroxybutyranilide, taken conjointly with those of the … concluded that lactonization of 4-hydroxybutyranilide involved ratelimiting formation of a …
Number of citations: 33 pubs.acs.org
GL Schmir - Journal of the American Chemical Society, 1968 - ACS Publications
… pH and of acid-base catalysts on the products of hydrolysis of the iminolactone 2-(N-phenylimino)tetrahydrofuran led to the prediction that the conversion of 4-hydroxybutyranilide to …
Number of citations: 44 pubs.acs.org
M Caplow - Journal of the American Chemical Society, 1969 - ACS Publications
… and Schmir in studies of the cyclization of 4-hydroxybutyranilide to … In the 4-hydroxybutyranilide reaction … than 107 times as fast as intramolecular acyl transfer in 4-hydroxybutyranilide.1'…
Number of citations: 118 pubs.acs.org
P Lu, ML Schrag, DE Slaughter, CE Raab… - Drug Metabolism and …, 2003 - ASPET
… appropriate amount of internal standard (4′-hydroxybutyranilide, flufenamic acid, phenytoin, … 110.1) and internal standard (4′-hydroxybutyranilide; m/z 180.2 and 71.0) were resolved. …
Number of citations: 129 dmd.aspetjournals.org
X Cai, RW Wang, RW Edom, DC Evans, M Shou… - Drug metabolism and …, 2004 - ASPET
… This solution also contained the internal standard for each assay (4′-hydroxybutyranilide, propranolol, baccatin III, flufenamic acid, phenytoin, propranolol, and cortisone for the …
Number of citations: 38 dmd.aspetjournals.org

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